
Hygrine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hygrine-d3 is a deuterated form of hygrine, an alkaloid with the molecular formula C8H15NO. It is a light yellow oil with a boiling point of 193–195°C. Hygrine is naturally found in coca leaves (Erythroxylum coca) and other plants such as Convolvulus hanadae .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hygrine can be synthesized through several methods. One common method involves the condensation of γ-methylaminobutyraldehyde with excess acetone dicarboxylic acid in a buffer at pH 7, followed by decarboxylation . Another method involves the tandem SN2 intramolecular aza-Michael reaction .
Industrial Production Methods
Industrial production of hygrine typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
Hygrine undergoes various chemical reactions, including:
Oxidation: Hygrine can be oxidized to form hygrinic acid.
Reduction: Reduction of hygrine can yield secondary alcohols.
Substitution: Hygrine can undergo substitution reactions, particularly involving the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) in acetic acid (AcOH) and sulfuric acid (H2SO4).
Reduction: Lithium aluminum hydride (LAH) is often used as a reducing agent.
Substitution: Various alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Hygrinic acid.
Reduction: Secondary alcohols.
Substitution: N-alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Hygrine and its derivatives have several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex alkaloids.
Biology: Studied for its role in plant metabolism and its potential effects on human physiology.
Medicine: Investigated for potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Used in the production of pharmaceuticals and as a chemical intermediate.
Wirkmechanismus
The mechanism of action of hygrine involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of neurotransmitter systems and interaction with specific receptors in the nervous system . The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hygroline: Another ornithine-derived alkaloid with similar structure and properties.
Cuscohygrine: A related alkaloid found in the same plant sources as hygrine.
Uniqueness
Hygrine is unique due to its simple structure and the presence of a carbonyl group in the side chain, which distinguishes it from other similar alkaloids . Its deuterated form, hygrine-d3, is particularly useful in research involving isotopic labeling and tracing .
Eigenschaften
CAS-Nummer |
1246815-37-1 |
|---|---|
Molekularformel |
C8H15NO |
Molekulargewicht |
144.23 g/mol |
IUPAC-Name |
1,1,1-trideuterio-3-[(2R)-1-methylpyrrolidin-2-yl]propan-2-one |
InChI |
InChI=1S/C8H15NO/c1-7(10)6-8-4-3-5-9(8)2/h8H,3-6H2,1-2H3/t8-/m1/s1/i1D3 |
InChI-Schlüssel |
ADKXZIOQKHHDNQ-GTXKLNPESA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)C[C@H]1CCCN1C |
SMILES |
CC(=O)CC1CCCN1C |
Kanonische SMILES |
CC(=O)CC1CCCN1C |
Synonyme |
1-[(2R)-1-(Methyl-d3)-2-pyrrolidinyl]-2-propanone; (+)-Hygrine-d3; (+)-N-(Methyl-d3)-2-acetonylpyrrolidine; (R)-(+)-Hygrine-d3; D-(+)-Hygrine-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


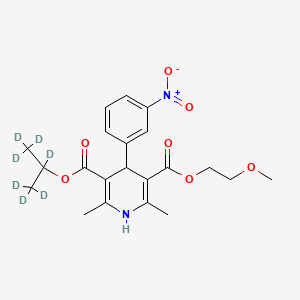
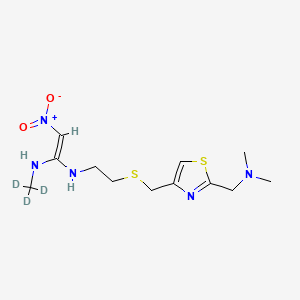
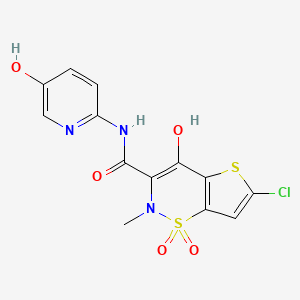
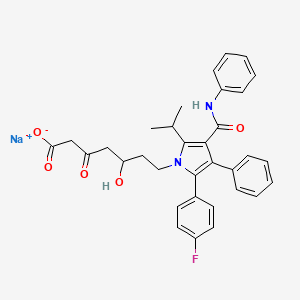
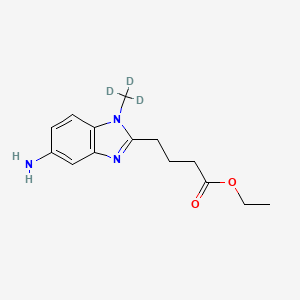

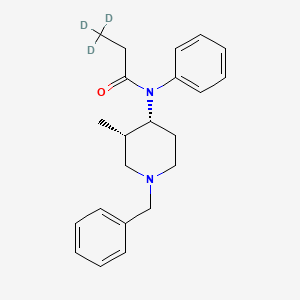
![1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565490.png)
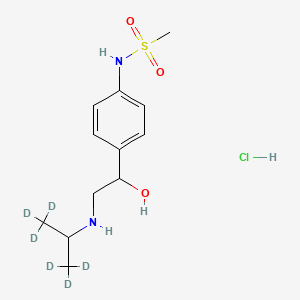
![ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B565495.png)
